molecular formula C19H15ClN2O4S B2404533 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate CAS No. 877635-75-1

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate

Cat. No.: B2404533
CAS No.: 877635-75-1
M. Wt: 402.85
InChI Key: UDNYDHWHEPFHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate is a synthetic organic molecule featuring a pyranone core substituted with a sulfanylmethyl group linked to a 4,6-dimethylpyrimidine ring. The 3-position of the pyranone is esterified with 4-chlorobenzoic acid. Its molecular formula is C₁₈H₁₃ClN₂O₄S, with a molecular weight of 388.82 g/mol (approximated from and ). Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP ().

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-11-7-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNYDHWHEPFHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine moiety linked to a pyran ring. Its molecular formula is C16H16ClN2O3S, with a molecular weight of 350.83 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 4-chlorocinnamic acid have demonstrated effectiveness against various gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . The introduction of halogen substituents in the structure is known to enhance antibacterial activity .

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit the proliferation of cancer cell lines. For example, compounds similar to the one have been evaluated for their antiproliferative effects against breast and colon cancer cell lines, yielding promising results .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of synthesized compounds similar to this compound found that several derivatives exhibited submicromolar activity against Staphylococcus aureus and other resistant strains . The most potent derivatives were noted for their broad-spectrum activity.
  • Cytotoxicity Profiling : In vitro assays were conducted to assess cytotoxic effects on primary mammalian cell lines. The results indicated that while some compounds showed significant antibacterial activity, they maintained low cytotoxicity levels, making them suitable candidates for further development .

Table 1: Biological Activity Summary

Activity TypeCompound DerivativeEfficacy LevelReference
Antimicrobial4-ChlorocinnamanilidesSubmicromolar
AnticancerCinnamic Acid DerivativesHigh antiproliferative
CytotoxicityVarious DerivativesLow cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, ester group types, and pyrimidine modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (Identifier) Ester Group Aromatic Substituent Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Chlorobenzoate 4-Cl 4,6-Dimethyl C₁₈H₁₃ClN₂O₄S 388.82
[6-[(Pyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate (BG02390) Phenylacetate 4-Cl (on phenylacetate) None C₁₈H₁₃ClN₂O₄S 388.82
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate (BG72256) Phenylacetate 4-F (on phenylacetate) 4,6-Dimethyl C₂₀H₁₇FN₂O₄S 400.42
6-{[(4-Methyl-2-pyrimidinyl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate 2-Chlorobenzoate 2-Cl 4-Methyl C₁₈H₁₃ClN₂O₄S 388.82
Key Observations:

Ester Group Differences :

  • The target compound uses a benzoate ester, whereas BG02390 and BG72256 employ phenylacetate esters. The phenylacetate group introduces an additional methylene bridge, increasing molecular weight and altering lipophilicity.
  • The 4-chlorobenzoate (target) vs. 2-chlorobenzoate () positional isomerism affects electronic distribution and steric accessibility.

Aromatic Substituent Effects: 4-Chloro (target) vs. 4-Fluoro (BG72256): Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance compared to chlorine, affecting solubility and metabolic pathways.

Pyrimidine Modifications :

  • The 4,6-dimethylpyrimidine in the target compound and BG72256 increases steric bulk compared to the 4-methylpyrimidine () or unsubstituted pyrimidine (BG02390). This could hinder rotational freedom or enzyme binding.

Commercial and Research Considerations

  • Availability : Derivatives like BG72256 are commercially available at prices ranging from $402–$1,158 (10–100 mg, 90% purity), reflecting higher costs for fluorinated analogs ().
  • Synthetic Challenges : The 4,6-dimethylpyrimidine group in the target compound may require multi-step synthesis compared to simpler pyrimidine analogs.

Q & A

Q. What are the key synthetic pathways for preparing [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate?

The synthesis involves multi-step organic reactions, including:

  • Sulfanyl-methylation : Coupling 4,6-dimethylpyrimidine-2-thiol to the pyran ring via a methylene bridge using thiophosgene or disulfide intermediates under anhydrous conditions (e.g., DCM solvent, 0–5°C) .
  • Esterification : Reacting the 4-oxopyran intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoate ester .
  • Oxidation/Reduction : Controlled oxidation of intermediates using potassium permanganate or hydrogen peroxide, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Key reagents :

StepReagents/ConditionsPurpose
14,6-Dimethylpyrimidine-2-thiol, thiophosgeneSulfur bridging
24-Chlorobenzoyl chloride, triethylamineEster formation
3KMnO₄ (oxidation), LiAlH₄ (reduction)Functional group modulation

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Single-crystal X-ray diffraction (XRD) : Resolve 3D molecular geometry using SHELX software for refinement (e.g., SHELXL for bond-length accuracy to ±0.001 Å) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., pyran C=O at δ ~170 ppm, pyrimidine methyl groups at δ ~2.5 ppm) .
    • 2D NMR (COSY, HSQC) : Map connectivity between pyran, pyrimidine, and benzoate moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates during sulfanyl-methylation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification kinetics .
  • Temperature control : Maintain ≤5°C during exothermic steps (e.g., thiol coupling) to minimize side reactions .
  • Real-time monitoring : Employ thin-layer chromatography (TLC) with UV detection to track reaction progress .

Q. Example optimization results :

ParameterLow Yield (30%)Optimized Yield (72%)
SolventEthanolDichloromethane
CatalystNoneZnCl₂ (5 mol%)
Temp.25°C0°C

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use Discovery Studio or AutoDock to simulate binding to enzymes (e.g., cyclooxygenase-2) by aligning the 4-chlorobenzoate group in hydrophobic pockets .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfanyl-methyl bridge .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., pyran C=O with Arg120) .

Q. How do structural modifications influence bioactivity?

  • Pyrimidine substitution : Replacing 4,6-dimethyl groups with bulkier substituents (e.g., phenyl) reduces antimicrobial efficacy due to steric hindrance .
  • Benzoate variation : 4-Chloro derivatives show enhanced anti-inflammatory activity vs. methoxy analogs (IC₅₀: 1.2 μM vs. 5.6 μM) by increasing electron-withdrawing effects .
  • Sulfanyl linker : Oxidation to sulfone derivatives abolishes enzyme inhibition, confirming the critical role of the thioether group .

Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes?

  • Twinned crystals : Use SHELXD for structure solution and PLATON to validate twinning ratios (e.g., twin law -h, -k, l) .
  • Disorder modeling : Refine occupancy ratios for overlapping pyran conformers using restraints in SHELXL .
  • Comparative analysis : Cross-validate XRD results with circular dichroism (CD) spectra to confirm absolute configuration .

Q. What experimental design limitations affect reproducibility in biological assays?

  • Sample degradation : Organic degradation during prolonged assays (e.g., 9-hour enzyme kinetics) alters bioavailability. Mitigate via continuous cooling (4°C) .
  • Matrix complexity : Co-existing biomolecules in in vitro assays (e.g., serum proteins) reduce apparent activity. Use dialysis or LC-MS to quantify free ligand .
  • Batch variability : Inconsistent crystal morphology impacts dissolution rates. Standardize particle size via micronization .

Q. Data Contradiction Analysis

Q. Why do reported IC₅₀ values vary across studies for this compound?

  • Assay conditions : Differences in pH (7.4 vs. 6.8) or ionic strength alter protonation states of the pyrimidine ring .
  • Protein source : Recombinant vs. native enzymes exhibit divergent binding affinities (e.g., human COX-2 vs. murine COX-2) .
  • Solubility limits : DMSO concentrations >1% destabilize the pyran ring, artificially inflating IC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.